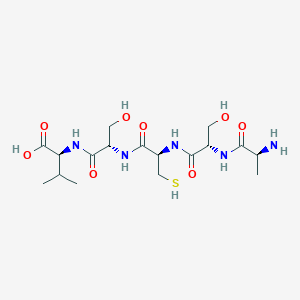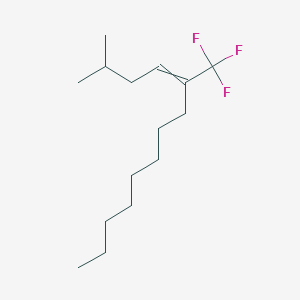
2-Methyl-5-(trifluoromethyl)tridec-4-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(trifluoromethyl)tridec-4-ene is a chemical compound with the molecular formula C14H25F3 It is characterized by the presence of a trifluoromethyl group attached to a tridecene backbone
准备方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-methyltridec-4-ene with a trifluoromethylating agent under controlled conditions
Industrial Production Methods
Industrial production of 2-Methyl-5-(trifluoromethyl)tridec-4-ene may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-Methyl-5-(trifluoromethyl)tridec-4-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction typically produces saturated hydrocarbons.
科学研究应用
2-Methyl-5-(trifluoromethyl)tridec-4-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, especially in the context of fluorinated biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with enhanced performance characteristics.
作用机制
The mechanism by which 2-Methyl-5-(trifluoromethyl)tridec-4-ene exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- 2-Methyl-5-(difluoromethyl)tridec-4-ene
- 2-Methyl-5-(chloromethyl)tridec-4-ene
- 2-Methyl-5-(bromomethyl)tridec-4-ene
Uniqueness
2-Methyl-5-(trifluoromethyl)tridec-4-ene stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
属性
CAS 编号 |
821799-58-0 |
|---|---|
分子式 |
C15H27F3 |
分子量 |
264.37 g/mol |
IUPAC 名称 |
2-methyl-5-(trifluoromethyl)tridec-4-ene |
InChI |
InChI=1S/C15H27F3/c1-4-5-6-7-8-9-10-14(15(16,17)18)12-11-13(2)3/h12-13H,4-11H2,1-3H3 |
InChI 键 |
OKKZMRFPMWNDPM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(=CCC(C)C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



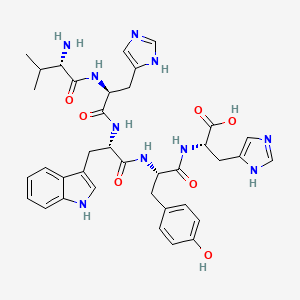
![3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14233286.png)
![N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide](/img/structure/B14233289.png)
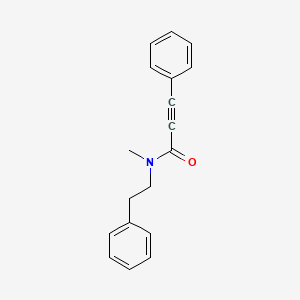
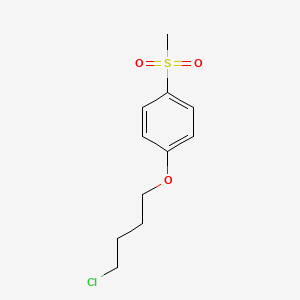
![(2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride](/img/structure/B14233301.png)
![1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B14233303.png)

![6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline](/img/structure/B14233324.png)
![3-([1,1'-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole](/img/structure/B14233329.png)
![2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14233337.png)
![5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one](/img/structure/B14233361.png)
